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Compound of Interest

Compound Name: Amino-PEG11-t-butyl ester

Cat. No.: B8250432 Get Quote

An In-depth Examination of a Versatile Heterobifunctional Linker for Advanced Drug

Development

Amino-PEG11-t-butyl ester is a versatile, heterobifunctional crosslinker that has emerged as

a critical tool in modern drug development and bioconjugation. Its unique architecture, featuring

a primary amine, a long-chain polyethylene glycol (PEG) spacer, and a t-butyl ester protected

carboxylic acid, offers researchers a high degree of control and flexibility in the design of

complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras

(PROTACs). This guide provides a comprehensive overview of its chemical properties,

applications, and detailed experimental protocols for its use.

Core Properties and Chemical Profile
Amino-PEG11-t-butyl ester is characterized by its distinct functional ends, separated by a

hydrophilic PEG spacer composed of 11 ethylene glycol units. This PEG chain enhances the

solubility of the molecule and its conjugates in aqueous media, a crucial attribute for biological

applications.[1]

The primary amine group serves as a versatile nucleophile, readily reacting with electrophilic

moieties such as carboxylic acids, activated NHS esters, and carbonyls to form stable amide or

imine bonds.[1] On the opposite end, the carboxylic acid is protected as a t-butyl ester. This

protecting group is stable under a variety of reaction conditions but can be efficiently removed

under acidic conditions to reveal the free carboxylic acid for subsequent conjugation steps.[1]
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Property Value Reference

Chemical Formula C29H59NO13 --INVALID-LINK--

Molecular Weight 629.77 g/mol --INVALID-LINK--

CAS Number 2428400-08-0 --INVALID-LINK--

Appearance
White to off-white solid or

viscous oil
-

Solubility Soluble in DMSO, DMF, DCM
--INVALID-LINK--, --INVALID-

LINK--

Storage
Store at -20°C for long-term

stability
--INVALID-LINK--

Key Applications in Research and Drug
Development
The unique trifecta of a reactive amine, a solubilizing PEG linker, and a protected carboxylate

makes Amino-PEG11-t-butyl ester a valuable reagent in several advanced applications:

PROTAC Synthesis: This is arguably the most significant application of Amino-PEG11-t-
butyl ester. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the target's degradation. The linker component of a PROTAC is critical for

its efficacy, and the PEG11 chain in this molecule provides the necessary length and

flexibility to facilitate the formation of a stable ternary complex between the target protein and

the E3 ligase.[2]

Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to

attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can help to improve

the pharmacokinetic profile of the ADC.

Bioconjugation and Surface Modification: The amine and carboxyl functionalities allow for the

conjugation of this linker to a wide range of biomolecules, including proteins, peptides, and

oligonucleotides. This can be used to improve their solubility, stability, or to introduce new
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functionalities. It can also be used to modify the surface of nanoparticles and other materials

for biomedical applications.

Experimental Protocols
The following are detailed methodologies for the two primary reactions involving Amino-
PEG11-t-butyl ester.

Protocol 1: Amine Coupling with an NHS Ester
This protocol describes the reaction of the primary amine of Amino-PEG11-t-butyl ester with

an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

Amino-PEG11-t-butyl ester

NHS ester-activated molecule of interest

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Reaction vessel (e.g., round-bottom flask with a stir bar)

Thin Layer Chromatography (TLC) plates and appropriate solvent system for monitoring

High-Performance Liquid Chromatography (HPLC) or column chromatography for

purification

Procedure:

Dissolution: In a clean, dry reaction vessel, dissolve the NHS ester-activated molecule in

anhydrous DMF or DMSO.

Addition of Base: Add 1.5 to 2.0 equivalents of a non-nucleophilic base such as TEA or

DIPEA to the reaction mixture.
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Addition of Amino-PEG11-t-butyl ester: Dissolve Amino-PEG11-t-butyl ester (1.0 to 1.2

equivalents) in a minimal amount of anhydrous DMF or DMSO and add it dropwise to the

stirring solution of the NHS ester.

Reaction: Stir the reaction mixture at room temperature for 2 to 24 hours. The optimal

reaction time will depend on the specific reactants and should be monitored by TLC or LC-

MS. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon)

to prevent moisture from hydrolyzing the NHS ester.

Work-up and Purification: Once the reaction is complete, the solvent can be removed under

reduced pressure. The crude product can then be purified by a suitable method, such as

silica gel column chromatography or preparative HPLC, to isolate the desired conjugate.

Reaction Monitoring: The progress of the reaction can be monitored by TLC, observing the

consumption of the starting materials and the appearance of the product spot. LC-MS is a more

definitive method for tracking the formation of the desired product by its mass.

Protocol 2: Deprotection of the t-Butyl Ester
This protocol outlines the removal of the t-butyl protecting group to expose the carboxylic acid.

Materials:

t-Butyl ester-functionalized PEG conjugate

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Reaction vessel (e.g., round-bottom flask with a stir bar)

Rotary evaporator

Diethyl ether (cold) for precipitation (optional)

Procedure:

Dissolution: Dissolve the t-butyl ester-functionalized PEG conjugate in DCM.
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Addition of TFA: Add an excess of TFA to the solution. A common ratio is 1:1 (v/v) of TFA to

DCM, but this can be adjusted depending on the substrate.

Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The deprotection is

usually rapid and can be monitored by TLC or LC-MS by observing the disappearance of the

starting material.

Removal of Acid: After the reaction is complete, remove the TFA and DCM under reduced

pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue

can be co-evaporated with toluene or DCM several times.

Isolation of Product: The resulting carboxylic acid can be used directly in the next step or can

be purified further. If the product is a solid, it can be precipitated by adding cold diethyl ether

to the concentrated residue and collecting the solid by filtration.

Visualizing the Workflow: PROTAC Synthesis
As Amino-PEG11-t-butyl ester is a synthetic tool, it does not directly participate in cellular

signaling pathways. Instead, its utility can be visualized through the logical workflow of its

application, for instance, in the synthesis of a PROTAC.

Step 1: Amine Coupling

Step 2: Deprotection

Step 3: Second Coupling Step 4: PurificationAmino-PEG11-t-butyl ester

Amide Bond Formation
(e.g., using EDC/NHS chemistry)

E3 Ligase Ligand
(with reactive group, e.g., COOH)

PEG11-E3 Ligase Conjugate
(t-butyl protected)

Acidic Conditions
(e.g., TFA in DCM)

Input from Step 1 PEG11-E3 Ligase Conjugate
(with free COOH)

Amide Bond Formation

Input from Step 2

Target Protein Ligand
(with reactive amine) Final PROTAC Molecule Purification

(e.g., HPLC)
Input from Step 3
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Caption: A logical workflow for the synthesis of a PROTAC molecule using Amino-PEG11-t-
butyl ester.

Conclusion
Amino-PEG11-t-butyl ester is a powerful and versatile tool for researchers in chemistry,

biology, and drug development. Its well-defined structure, with a hydrophilic PEG spacer and

orthogonal reactive groups, provides a reliable platform for the construction of complex

bioconjugates and advanced therapeutics like PROTACs. The detailed protocols and

understanding of its chemical properties provided in this guide are intended to facilitate its

effective use in the laboratory and contribute to the advancement of innovative biomedical

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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